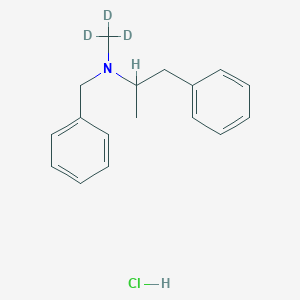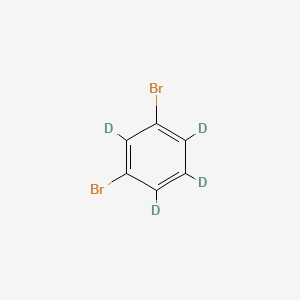
1,3-Dibromobenzene-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromobenzene-d4 is a deuterated derivative of 1,3-dibromobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is an aryl bromide and an isomer of dibromobenzene, appearing as a colorless liquid at room temperature . The presence of deuterium makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromobenzene-d4 can be synthesized through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction with cuprous bromide . The reaction conditions typically involve:
- Diazotization: 3-bromoaniline is treated with nitrous acid to form a diazonium salt.
- Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and Sandmeyer reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1,3-Dibromobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Though less common, it can undergo oxidation to form dibromo derivatives of phenols or quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions typically yield substituted benzene derivatives.
- Oxidation reactions can produce dibromo-phenols or dibromo-quinones.
科学研究应用
1,3-Dibromobenzene-d4 is widely used in scientific research due to its unique properties:
Biology: Employed in labeling studies to track molecular interactions and pathways.
Medicine: Investigated for its potential in developing therapeutic agents.
Industry: Used in the production of polymers and advanced materials through reactions like Suzuki coupling.
作用机制
The mechanism of action of 1,3-dibromobenzene-d4 primarily involves its reactivity as an aryl bromide. The bromine atoms can participate in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in synthetic chemistry to create complex molecules.
相似化合物的比较
- 1,2-Dibromobenzene
- 1,4-Dibromobenzene
- 1,3-Dichlorobenzene
Comparison: 1,3-Dibromobenzene-d4 is unique due to the presence of deuterium, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Compared to its non-deuterated counterparts, it provides enhanced resolution and sensitivity in spectroscopic analyses .
属性
分子式 |
C6H4Br2 |
|---|---|
分子量 |
239.93 g/mol |
IUPAC 名称 |
1,3-dibromo-2,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D |
InChI 键 |
JSRLURSZEMLAFO-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])Br)[2H] |
规范 SMILES |
C1=CC(=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


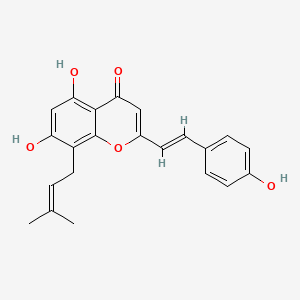
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)


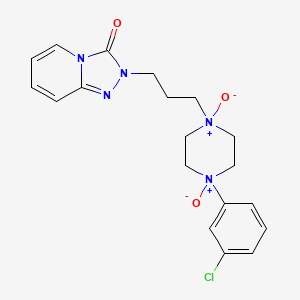
![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
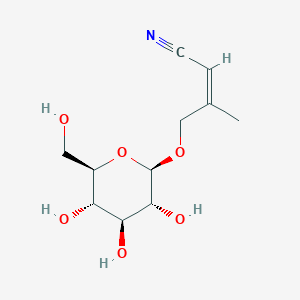

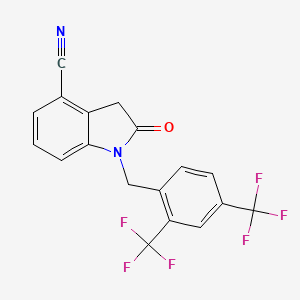
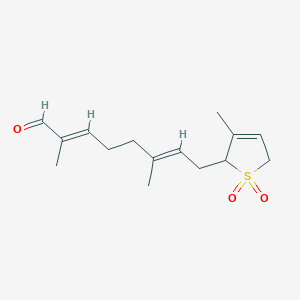
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
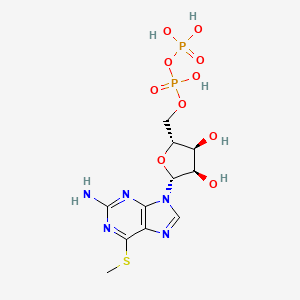
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
